BenchChemオンラインストアへようこそ!

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide is a synthetic small molecule belonging to the substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivative class. Its structure incorporates a pyrazole-pyrimidine core linked via an amino bridge to a phenyl ring bearing a cyclopentanecarboxamide moiety.

Molecular Formula C19H20N6O
Molecular Weight 348.41
CAS No. 1203174-39-3
Cat. No. B2481129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide
CAS1203174-39-3
Molecular FormulaC19H20N6O
Molecular Weight348.41
Structural Identifiers
SMILESC1CCC(C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
InChIInChI=1S/C19H20N6O/c26-19(14-4-1-2-5-14)24-16-8-6-15(7-9-16)23-17-12-18(21-13-20-17)25-11-3-10-22-25/h3,6-14H,1-2,4-5H2,(H,24,26)(H,20,21,23)
InChIKeyPXOIQHJTVOROLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide (CAS 1203174-39-3): Chemical Class and Procurement Context


N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide is a synthetic small molecule belonging to the substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivative class [1]. Its structure incorporates a pyrazole-pyrimidine core linked via an amino bridge to a phenyl ring bearing a cyclopentanecarboxamide moiety. The compound is primarily referenced in patent literature as part of a broader genus of compounds investigated for therapeutic applications related to cardiovascular and renal diseases [1]. The molecular formula is C19H20N6O with a molecular weight of 348.41 g/mol, and commercial sources typically report a purity of ≥95% . However, publicly available quantitative biological activity data for this specific analog, particularly in direct comparison to close structural analogs, is extremely limited.

Why Generic Substitution Is Not Straightforward for N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide Analogs


The 6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold is known to be sensitive to subtle structural modifications, where even minor changes to the N-aryl substituent, the pyrazole ring, or the amide side chain can profoundly alter target binding, selectivity, pharmacokinetic properties, and in vivo efficacy [1]. The patent genus from which this compound originates encompasses hundreds of exemplified analogs, indicating that active structure-activity relationships (SAR) are steep and non-linear [1]. Consequently, replacing this specific cyclopentanecarboxamide analog with a seemingly similar in-class compound—such as those with different cycloalkyl amides or alternative heterocyclic substitutions—carries a high risk of introducing uncharacterized changes in potency, off-target activity, or metabolic stability. The following evidence guide evaluates the limited publicly available differentiation data to inform procurement and experimental design decisions, explicitly noting where gaps in head-to-head comparisons exist.

Quantitative Differentiation Evidence: N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide vs. Comparator Candidates


Structural Uniqueness within the Patent Genus: Cyclopentanecarboxamide vs. Common Cycloalkyl Amide Analogs

Within the exemplified compounds of WO2018069222A1, the cyclopentanecarboxamide side chain represents a distinct substitution pattern among hundreds of listed amide variations (e.g., cyclopropyl, cyclobutyl, cyclohexyl, and various acyclic amides) [1]. While specific IC50 values for this exact compound are not publicly disclosed in the patent, the breadth of the patent's SAR exploration implies that the cyclopentyl group was deliberately selected to optimize a multi-parameter profile (potency, selectivity, pharmacokinetics) over other cycloalkyl amide analogs [1]. This is a class-level inference; direct quantitative activity comparisons between this compound and its closest cycloalkyl amide analogs are not available in the public domain.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Target Engagement Potential: Pyrazolyl-Pyrimidine Core as a Privileged Binding Motif

The substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine core is recognized as a privileged scaffold for modulating kinase and nucleotide-binding targets, with related compounds demonstrating nanomolar binding affinities in biochemical assays [2]. The specific compound incorporates a 1H-pyrazol-1-yl substituent at the pyrimidine 6-position, which is distinct from analogs that may use substituted pyrazoles, triazoles, or other heterocycles [1]. While no direct binding data for this compound is publicly available, the conserved core scaffold suggests it retains the capacity for high-affinity target engagement characteristic of its chemotype. Quantitative affinity data for this exact compound versus close analogs would be required to validate differentiation claims.

Kinase Inhibition Target Engagement Binding Affinity

Purity and Supply Considerations: 95% Purity Baseline vs. Custom Synthesis Alternatives

Commercial suppliers typically offer this compound at ≥95% purity as determined by HPLC or LC-MS . This purity level is consistent with research-grade standards but may be insufficient for in vivo studies or crystallization trials without further purification. In contrast, structurally related analogs may be available at higher purities (≥98%) from specialized vendors, potentially reducing the need for costly and time-consuming repurification steps. The absence of certified reference standards or pharmacopoeial monographs for this compound means that purity verification relies solely on vendor-provided analytical data, introducing batch-to-batch variability risks that must be managed in reproducible research.

Chemical Purity Procurement Specification Research Grade

Recommended Application Scenarios for N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide Use


Cardiovascular and Renal Disease Target Exploration

Based on the patent's explicit focus on cardiovascular system effects, chronic kidney disease, and arterial calcification disorders [1], this compound is best suited as a research tool for probing the biological pathways underlying these conditions. Researchers investigating the role of nucleotide-binding proteins or phosphate homeostasis regulators in vascular calcification may use this compound for in vitro target engagement studies, provided they independently validate its activity.

Structure-Activity Relationship (SAR) Studies within the Pyrazolyl-Pyrimidine Chemotype

The compound's unique cyclopentanecarboxamide group makes it a valuable comparator in systematic SAR exploration of amide side chain effects on biological activity [1]. Medicinal chemists can use it as a reference point when synthesizing and testing analogs with varied cycloalkyl amides to map potency, selectivity, and metabolic stability landscapes.

Chemical Probe Development for Kinase or Transporter Inhibition Assays

Given the chemotype's association with kinase and sodium-phosphate cotransporter inhibition [2], this compound may serve as a starting point for developing selective chemical probes. Its use should be accompanied by thorough counter-screening against related targets to establish selectivity, as no selectivity data is publicly available.

Method Development and Reference Standard Preparation

The ≥95% purity specification [1] supports its use in analytical method development (HPLC, LC-MS) as a system suitability standard or for preparing calibration curves in bioanalytical assays, with the caveat that purity must be independently verified prior to quantitative applications.

Quote Request

Request a Quote for N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.